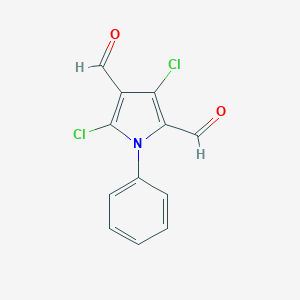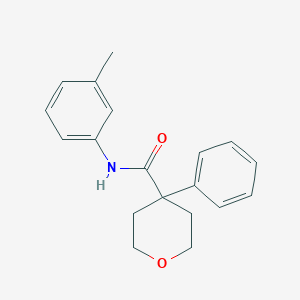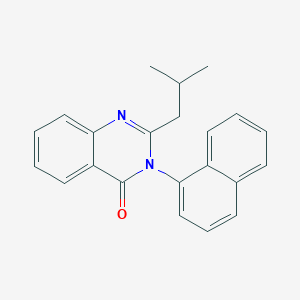![molecular formula C23H22N3O4PS B290298 Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science. This compound is a member of the phosphonate family, which is known for its diverse biological and chemical properties.
作用机制
The mechanism of action of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for the survival and growth of cancer cells. One of the proposed mechanisms of action is the inhibition of DNA synthesis and repair, which leads to the accumulation of DNA damage and ultimately cell death. In addition, it has also been found to induce apoptosis, which is a programmed cell death mechanism that is triggered in response to cellular stress.
Biochemical and Physiological Effects:
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways that are involved in cancer development and progression. In addition, it has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
One of the major advantages of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate is its potential as a new drug candidate for the treatment of various diseases, including cancer. However, there are also some limitations associated with its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate, including the development of new drugs based on its chemical structure, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in material science and agriculture. In addition, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for drug resistance and toxicity.
合成方法
The synthesis of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate involves the reaction of 4-methoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that is formed by the condensation of 4-methoxybenzaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of diphenylphosphinic chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicine, where it has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, it has also been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
属性
分子式 |
C23H22N3O4PS |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
N-[diphenoxyphosphoryl-(4-methoxyphenyl)methyl]-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H22N3O4PS/c1-17-25-26-23(32-17)24-22(18-13-15-19(28-2)16-14-18)31(27,29-20-9-5-3-6-10-20)30-21-11-7-4-8-12-21/h3-16,22H,1-2H3,(H,24,26) |
InChI 键 |
LHKOIKCERUGXAD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
规范 SMILES |
CC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
